molecular formula C24H18ClNO3 B6544326 4-chloro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide CAS No. 929412-61-3

4-chloro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide

Cat. No.: B6544326
CAS No.: 929412-61-3
M. Wt: 403.9 g/mol
InChI Key: YRQSLGZFTBXMJI-UHFFFAOYSA-N
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Description

4-chloro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide is a useful research compound. Its molecular formula is C24H18ClNO3 and its molecular weight is 403.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.0975211 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO3/c1-14-3-5-16(6-4-14)22(27)23-15(2)20-13-19(11-12-21(20)29-23)26-24(28)17-7-9-18(25)10-8-17/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQSLGZFTBXMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H19ClN2O3, with a molecular weight of approximately 436.90 g/mol. The unique structural features include a benzofuran moiety and a chlorobenzamide group, which contribute to its potential biological activities.

PropertyValue
Molecular FormulaC24H19ClN2O3
Molecular Weight436.90 g/mol
Chemical StructureChemical Structure

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, benzofuran derivatives have demonstrated cytotoxic activity against various cancer cell lines. A study highlighted that certain derivatives showed IC50 values as low as 0.1 μM against leukemia cells, suggesting that modifications in the benzofuran structure can enhance anticancer potency .

Antimicrobial Activity

The compound has also shown potential antimicrobial activity. Similar benzofuran derivatives have been reported to possess antimicrobial properties, indicating that the presence of the benzofuran core may play a crucial role in this activity.

The mechanism of action for this compound involves interactions with specific molecular targets. It is believed to modulate enzyme activities or receptor functions, although detailed biochemical assays are still required to elucidate these pathways fully.

Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of various benzofuran derivatives, including the compound . The results indicated that the compound significantly inhibited cell proliferation in both p53-null and p53-mutated cell lines, showcasing its potential as an anticancer agent .

Study 2: Antimicrobial Testing

In vitro tests conducted on similar compounds revealed notable antimicrobial activity against several bacterial strains. The presence of the chlorobenzamide group was found to enhance this activity, making it a candidate for further development in antimicrobial therapies .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
2-Methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran]Similar benzofuran coreAntimicrobial
N-[3-Methyl-2-(4-methylbenzoyl)-1-benzofuran]PyridineContains pyridine moietyAntitumor
5-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]BenzamideSulfamoyl group presentAntibacterial

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